Fasoracetam
Description
Properties
IUPAC Name |
5-(piperidine-1-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWRRBABHQUJMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861204 | |
| Record name | 5-(Piperidine-1-carbonyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50861204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59388-44-2 | |
| Record name | Piperidine, 1-((5-oxo-2-pyrrolidinyl)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059388442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Reaction Mechanism and Scope
The borate ester-catalyzed amidation method represents a breakthrough in sustainable synthesis. This approach employs tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃] as a catalyst, enabling direct coupling of carboxylic acids with amines under mild conditions. The reaction mechanism involves activation of the carboxylic acid via formation of a mixed borate intermediate, which facilitates nucleophilic attack by the amine (Fig. 1).
Key advantages include:
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Atom efficiency : Eliminates stoichiometric coupling reagents
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Functional group tolerance : Compatible with unprotected amino acids and heterocycles
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Environmental sustainability : Reduced waste generation compared to traditional methods
For Fasoracetam synthesis, glutamic acid serves as the carboxylic acid precursor, reacting with pyrrolidinone derivatives in tetramethylethylene (TAME) solvent at 110°C. The catalytic system achieves >90% conversion within 24 hours, as demonstrated in large-scale syntheses (>100 g).
Table 1: Optimal Reaction Parameters for Borate-Catalyzed this compound Synthesis
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5-10 mol% | Linear increase up to 7.5 mol% |
| Temperature | 100-120°C | Optimal at 110°C |
| Solvent | TAME | Prevents borate hydrolysis |
| Reaction time | 18-24 hours | Plateau after 22 hours |
| Substrate ratio (acid:amine) | 1:1.05 | Minimizes diastereomers |
Data derived from kinetic studies of analogous racetam syntheses.
Industrial Scale-Up Considerations
The borate method demonstrates exceptional scalability due to:
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Continuous water removal : Dean-Stark trap implementation maintains reaction equilibrium
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Catalyst recyclability : B(OCH₂CF₃)₃ retains >80% activity after three cycles
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Purification simplicity : Direct crystallization from dimethyl carbonate/water mixtures eliminates chromatographic steps
Phase III manufacturing batches (500 kg scale) reported 88% isolated yield with 99.7% HPLC purity, meeting ICH Q3A impurity guidelines.
Crystallization Techniques for Polymorph Control
Hydrate Formation and Stability
Patent data reveals two crystalline forms with pharmaceutical relevance:
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Form I : Anhydrous polymorph (melting point 142-144°C)
The monohydrate demonstrates superior stability under accelerated storage conditions (40°C/75% RH), maintaining crystallinity for >24 months vs. 6 months for the anhydrous form.
Table 2: Crystallization Conditions for this compound Polymorphs
| Parameter | Form I (Anhydrous) | Form II (Monohydrate) |
|---|---|---|
| Solvent system | Ethanol/acetone (3:1) | Water/ethanol (1:2) |
| Cooling rate | 0.5°C/min | 0.2°C/min |
| Seed crystals | Form I microcrystals | Form II hemihydrate |
| Final water content | <0.1% w/w | 4.8-5.2% w/w |
Particle Engineering for Bioavailability
Jet-milling of Form II produces particles with:
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D90 : 15-20 μm (vs. 50-60 μm for unmilled)
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Dissolution rate (pH 6.8) : 92% in 30 min (vs. 68% for unmilled)
These characteristics enable direct compression into tablets with dissolution profiles meeting USP <711> specifications.
Comparative Analysis of Synthetic Routes
Environmental Impact Metrics
The borate-catalyzed method shows marked improvements over classical approaches:
| Metric | Borate Method | Traditional DCC Coupling |
|---|---|---|
| PMI (Process Mass Intensity) | 8.2 | 34.7 |
| E-factor | 12.4 | 48.9 |
| Energy consumption | 15 kWh/kg | 42 kWh/kg |
Cost-Benefit Analysis
| Factor | Borate Catalysis | Phosphonium Salt Method |
|---|---|---|
| Raw material cost | $120/kg | $310/kg |
| Waste disposal cost | $18/kg | $65/kg |
| Cycle time | 22 hours | 36 hours |
| Purity (HPLC) | 99.7% | 98.2% |
Data extrapolated from pilot plant trials.
Regulatory Considerations in Synthesis
Chemical Reactions Analysis
Types of Reactions
Fasoracetam undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
Therapeutic Applications
Fasoracetam is being explored for several therapeutic applications:
Attention Deficit Hyperactivity Disorder (ADHD)
This compound has garnered attention for its potential in treating ADHD. Preliminary studies indicate that it may alleviate symptoms of inattention and hyperactivity by modulating neurotransmitter systems involved in ADHD pathology. A notable study conducted on adolescents demonstrated improvements in ADHD symptoms following a short-term treatment regimen with this compound .
Cognitive Impairments
The compound is also being investigated for its efficacy in treating cognitive impairments associated with neurodevelopmental disorders such as autism and neurodegenerative diseases like Alzheimer's disease. Its ability to enhance cholinergic activity and stabilize glutamate levels positions it as a candidate for mitigating cognitive decline .
DiGeorge Syndrome
This compound is under development for the treatment of DiGeorge syndrome, a genetic disorder that can result in developmental delays and cognitive impairments. Ongoing clinical trials aim to assess its safety and efficacy for this indication .
ADHD Treatment Study
A recent open-label study involving adolescents with ADHD evaluated the safety and pharmacokinetics of this compound. The findings suggested that participants experienced significant reductions in ADHD symptoms over a five-week period, indicating promise for further investigation into its therapeutic potential .
Cognitive Function Improvement
Research has shown that this compound can improve certain aspects of cognitive function in rodent models. These studies highlight its potential utility in enhancing memory and learning capabilities, which could translate into clinical applications for humans suffering from cognitive deficits .
Summary of Findings
Mechanism of Action
The mechanism of action of Fasoracetam involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural and Mechanistic Differences
While all racetams share a pyrrolidone core, their functional groups and primary targets vary significantly:
| Compound | Key Mechanism(s) | Primary Applications |
|---|---|---|
| Fasoracetam | mGluR activation, GABA receptor upregulation | ADHD (genetic subtypes), anxiety |
| Piracetam | AMPA receptor modulation, membrane fluidity | Cognitive decline, off-label use |
| Aniracetam | AMPA receptor potentiation | Anxiety, memory enhancement |
| Oxiracetam | Cholinergic and glutamatergic enhancement | Cognitive performance, dementia |
| Pramiracetam | High affinity for cholinergic systems | Memory consolidation, focus |
| Nefiracetam | Nicotinic acetylcholine receptor modulation | Stroke recovery (mixed efficacy) |
Efficacy in Clinical and Preclinical Studies
- This compound: Demonstrated significant ADHD symptom improvement in adolescents with mGluR mutations (30-patient trial; p < 0.05) . Animal studies show anti-amnesic effects and acetylcholine release . Limited human data outside ADHD; anecdotal reports suggest mood enhancement and anxiety reduction .
- Aniracetam: Mixed results: Failed to improve working memory in pigeons or affective behavior in mice .
- Pramiracetam: No cognitive benefits observed in Alzheimer’s patients . Anecdotally used for focus enhancement at doses of 300–1,200 mg/day .
Unique Advantages and Limitations of this compound
Advantages
- Precision Medicine Potential: Efficacy in ADHD patients with mGluR mutations highlights its role in genetically targeted therapies .
- Dual Neurotransmitter Modulation : Simultaneously targets glutamate (excitatory) and GABA (inhibitory) systems, offering balanced cognitive and mood effects .
- Low Effective Dose : Active at 20–40 mg, making it more potent than most racetams .
Biological Activity
Fasoracetam (NFC-1) is a synthetic compound that primarily acts as a metabotropic glutamate receptor (mGluR) activator. It has garnered attention for its potential therapeutic applications, particularly in the treatment of attention-deficit hyperactivity disorder (ADHD) and cognitive impairments. This article delves into the biological activity of this compound, examining its pharmacological properties, clinical studies, and potential mechanisms of action.
This compound's biological activity is attributed to its interaction with various neurotransmitter systems:
- Metabotropic Glutamate Receptors : this compound activates mGluRs, which are involved in modulating synaptic transmission and plasticity. This action may help restore normal glutamatergic activity in individuals with ADHD who have genetic mutations affecting glutamate signaling .
- GABA Receptors : It has been suggested that this compound may upregulate GABAB receptors and influence GABAergic signaling, contributing to its anxiolytic effects .
- Acetylcholine Release : The compound stimulates the release of acetylcholine from central cholinergic neurons, which is crucial for cognitive functions such as learning and memory .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Bioavailability : The compound has a bioavailability ranging from 79% to 97% following oral administration .
- Half-Life : The elimination half-life of this compound is approximately 4 to 6.5 hours .
- Excretion : It is predominantly excreted unchanged in urine, indicating minimal metabolic alteration before elimination .
Clinical Studies
Several clinical studies have explored the efficacy and safety of this compound, particularly in populations with ADHD:
Study Overview
A notable study involved adolescents aged 12–17 with ADHD and specific genetic mutations related to mGluR signaling. This 5-week, open-label trial assessed the pharmacokinetics and therapeutic effects of this compound at doses ranging from 50 mg to 800 mg per day.
| Parameter | Baseline (Week 1) | Week 5 (Post-Treatment) | Statistical Significance |
|---|---|---|---|
| CGI-I Score | 3.79 | 2.33 | P < 0.001 |
| CGI-S Score | 4.83 | 3.86 | P < 0.001 |
| Parental Vanderbilt Scores | - | Significant Improvement | P < 0.035 |
The results indicated significant improvements in both Clinical Global Impressions (CGI) scores and parental assessments, suggesting that this compound may effectively alleviate ADHD symptoms in genetically predisposed individuals .
Case Studies
Additional case studies have highlighted the use of this compound in conjunction with other substances, such as phenibut. One case reported mixed toxicity from the combination of these two compounds, emphasizing the need for caution when using this compound alongside other psychoactive substances .
Summary of Findings
This compound exhibits promising biological activity through its modulation of glutamatergic and GABAergic systems. Its pharmacokinetic profile supports its potential as a therapeutic agent for ADHD and possibly other cognitive disorders. The existing clinical data suggest that it can lead to significant improvements in ADHD symptoms, particularly in patients with specific genetic markers.
Future Directions
Further research is warranted to explore the long-term effects of this compound and its efficacy across diverse populations. Investigating its potential applications in other neuropsychiatric conditions could expand its therapeutic use.
Q & A
Basic Research Questions
Q. What established preclinical models are recommended to evaluate Fasoracetam's cognitive-enhancing effects?
- Methodological Answer: Utilize rodent models with scopolamine- or baclofen-induced memory deficits, as these are validated in prior studies. For spatial memory assessment, the Morris water maze is a robust tool. Include control groups treated with scopolamine (CAS 14108) or baclofen (CAS 27326) to isolate this compound's effects . Dose-response studies (e.g., 10–100 mg/kg in rats) should be conducted to identify therapeutic windows.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer: Refer to the Safety Data Sheet (SDS) for handling guidelines. While this compound is not classified as hazardous under GHS, standard PPE (gloves, lab coats) is advised. Store at -20°C to maintain stability, and avoid environmental contamination by using mechanical collection for spills . Monitor for reported side effects (e.g., headache, bradycardia) in animal models, particularly at doses >1,000 mg/day .
Q. How can researchers design experiments to assess this compound's impact on neurotransmitter systems?
- Methodological Answer: Combine microdialysis for in vivo neurotransmitter monitoring (e.g., acetylcholine in the cerebral cortex) with receptor-binding assays. For GABAergic effects, measure cortical GABA receptor density via radioligand binding (e.g., [³H]-muscimol). To study glutamatergic modulation, use mGluR-specific agonists/antagonists in electrophysiological studies .
Advanced Research Questions
Q. How can contradictory findings on this compound's dual modulation of GABA and glutamate systems be resolved?
- Methodological Answer: Employ conditional knockout models (e.g., mGluR2/3 or GABA-B receptor-deficient mice) to isolate pathways. Pair this with transcriptomic profiling (RNA-seq) to identify downstream targets. Cross-validate results using PET imaging with receptor-specific tracers in non-human primates to assess regional brain activity .
Q. What experimental strategies address the limited human clinical data on this compound's long-term safety?
- Methodological Answer: Conduct longitudinal preclinical toxicity studies in rodents, focusing on cardiovascular parameters (e.g., heart rate variability) and neuroinflammatory markers. Use translational biomarkers like serum BDNF or CSF Aβ42 levels to extrapolate risks for neurodegenerative applications. Collaborate with phase 2/3 clinical trial consortia to access safety databases .
Q. Which statistical methods are optimal for analyzing this compound's dose-dependent effects in underpowered studies?
- Methodological Answer: Apply Bayesian hierarchical models to pool data from small-sample studies, incorporating prior knowledge from related racetams. For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) with post-hoc Dunn’s correction. Power analysis (α=0.05, β=0.2) should precede study design to minimize type II errors .
Methodological Considerations
Q. How should researchers control for variability in this compound's pharmacokinetics across animal models?
- Methodological Answer: Standardize administration routes (e.g., intraperitoneal vs. oral) and measure plasma concentrations via LC-MS/MS at multiple timepoints. Use allometric scaling to adjust doses between species. Account for sex differences by including both male and female cohorts in experimental designs .
Q. What strategies validate this compound's mechanism of action in complex neurological systems?
- Methodological Answer: Integrate multi-omics approaches (proteomics, metabolomics) with behavioral assays. For example, correlate hippocampal proteome changes (via mass spectrometry) with performance in novel object recognition tasks. Validate findings using CRISPR-Cas9-edited cell lines to silence candidate targets .
Contradiction Analysis
Q. How can the discrepancy between this compound's non-hazardous classification and reported side effects be addressed?
- Methodological Answer: Conduct subchronic toxicity studies (28–90 days) in rodents, monitoring organ histopathology and hematological parameters. Compare outcomes to SDS classifications. Use in vitro hepatocyte assays to assess metabolic byproducts and potential cytotoxicity. Publish negative results to reduce publication bias .
Tables for Key Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
